BenchChemオンラインストアへようこそ!

1-Methyl-4-nitro-1H-pyrazole

Energetic Materials Melt-Cast Explosives Thermal Processing

1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) is a nitro-functionalized N-methylpyrazole heterocycle with molecular formula C4H5N3O2 and molecular weight 127.10 g/mol. It is a white crystalline solid at ambient conditions with a melting point of 91–92 °C, density of approximately 1.44 g/cm³, and boiling point of 244.4 °C at 760 mmHg.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 3994-50-1
Cat. No. B1328775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-pyrazole
CAS3994-50-1
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3
InChIKeyCZVJIVYLYOVBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) – Technical Baseline for Procurement and Research Selection


1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) is a nitro-functionalized N-methylpyrazole heterocycle with molecular formula C4H5N3O2 and molecular weight 127.10 g/mol [1]. It is a white crystalline solid at ambient conditions with a melting point of 91–92 °C, density of approximately 1.44 g/cm³, and boiling point of 244.4 °C at 760 mmHg . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials [2], with the 4-nitro substituent providing a well-defined electron-withdrawing handle for regioselective downstream functionalization [3]. Commercially, it is routinely supplied at ≥98% purity (HPLC) .

Why 1-Methyl-4-nitro-1H-pyrazole Cannot Be Simply Replaced by Other Nitropyrazole Isomers – Key Structural and Functional Differentiators


Positional isomerism on the pyrazole ring generates profound differences in molecular geometry, electronic distribution, and reactivity that preclude generic interchange. The 4-nitro isomer crystallizes without imposed symmetry and with a 4.5° twist between the pyrazole and nitro group planes, whereas the 3-nitro isomer exhibits crystallographic m-symmetry with all non-H atoms coplanar [1]. These structural differences propagate into divergent complexation chemistry: 1-methyl-4-nitropyrazole readily forms stable cis- and trans-Pt(II) complexes, while 1-methyl-3-nitropyrazole fails to yield a stable platinum(II) complex under identical conditions [2]. Furthermore, the 4-nitro substituent directs nucleophilic aromatic substitution and cross-coupling reactivity to specific ring positions with distinct regiochemical outcomes compared to the 3-nitro and 5-nitro isomers [3]. These three isomer-specific properties mean that substitution with an alternative nitropyrazole cannot reproduce the downstream molecular architecture, metal-coordination geometry, or reaction trajectory required in target synthetic sequences.

Quantitative Differential Evidence for 1-Methyl-4-nitro-1H-pyrazole Against Closest Analogs and Alternatives


Melt-Cast Processing Advantage: 1-Methyl-4-nitro-1H-pyrazole vs. 4-Nitropyrazole for Energetic Formulations

The N-methyl substitution in 1-methyl-4-nitro-1H-pyrazole lowers the melting point by approximately 72 °C relative to its N–H analog 4-nitropyrazole, a critical advantage for melt-cast energetic formulations. 1-Methyl-4-nitro-1H-pyrazole exhibits an experimentally measured melting point of 92 °C, crystal density of 1.40 g/cm³, detonation velocity of 6420 m/s, and detonation pressure of 5.52 GPa [1]. In contrast, the non-methylated 4-nitropyrazole (4-NP) has a melting point of 163–165 °C, a higher crystal density of 1.52 g/cm³, a detonation velocity of 6680 m/s, and a detonation pressure of 18.81 GPa [2]. Although 4-NP delivers superior detonation performance, its melting point far exceeds the safe processing limit for melt-casting (~120 °C), rendering 1-methyl-4-nitro-1H-pyrazole the only viable mononitropyrazole precursor for melt-cast operations where thermal sensitivity or equipment constraints prohibit high-temperature processing [3].

Energetic Materials Melt-Cast Explosives Thermal Processing

Platinum(II) Complexation Competence: 1-Methyl-4-nitropyrazole vs. 1-Methyl-3-nitropyrazole

Under identical complexation conditions with K2PtCl4, 1-methyl-4-nitropyrazole (1-M-4-NP) quantitatively forms both cis and trans Pt(II) complexes, whereas 1-methyl-3-nitropyrazole fails to produce any stable platinum(II) complex [1]. The 4-nitro isomer yields cis-[Pt(1-M-4-NP)2Cl2] (complex 1) and trans-[Pt(1-M-4-NP)2Cl2] (complex 2), with the trans isomer structurally confirmed by single-crystal X-ray diffraction [1]. The failure of the 3-nitro isomer is attributed to steric hindrance from the nitro group positioned adjacent to the coordinating ring nitrogen (N2), which blocks Pt(II) approach [1]. By contrast, 1-methyl-5-nitropyrazole (1-M-5-NP) does form Pt(II) complexes (complexes 3 and 4), but the 5-nitro ligand placement yields distinct cis/trans geometries and altered biological profiles [1].

Coordination Chemistry Platinum Anticancer Complexes Ligand Design

Anticancer Activity of Derived Pt(II) Complex: 4-Nitro vs. 5-Nitro Isomer Ligands vs. Cisplatin

The trans-Pt(II) complex bearing two 1-methyl-4-nitropyrazole ligands (complex 2) demonstrates superior in vitro antiproliferative activity across all three human cancer cell lines tested compared to cisplatin, whereas the corresponding 5-nitro isomer complex (complex 4) outperforms cisplatin only on the MCF-7 line [1]. Specifically, complex 2 inhibits MCF-7 breast cancer cell growth approximately 7-fold more potently than cisplatin, with IC50 values 2.6- to 12-fold lower across the panel (MCF-7, ES-2 ovarian, A549 lung) [1]. Complex 4 (with 1-methyl-5-nitropyrazole ligands) achieved only ~2-fold greater potency than cisplatin on MCF-7 and was weaker on all other lines [1]. Crucially, complex 2 exhibited a selectivity index (SI = IC50 normal cells / IC50 cancer cells) of 2.2–11.7, whereas cisplatin showed an SI range of only 0.7–1.0, indicating that complex 2 is both more potent and more selective for cancer cells over normal BALB/3T3 fibroblasts [1].

Medicinal Chemistry Anticancer Platinum Agents Structure-Activity Relationship

Lipophilicity Ranking of Pt(II) Complexes: 4-Nitro Isomer Ligand Confers Highest logP

Among the eight Pt(II) complexes synthesized from various 1-methylnitropyrazole ligands, the trans complex bearing 1-methyl-4-nitropyrazole (complex 2) exhibited the highest lipophilicity of all tested compounds as measured by the shake-flask octanol/water partition method [1]. All tested trans isomers showed higher logP values than their cis counterparts. Complex 2 (4-nitro derived) registered the highest logP, followed by the 5-nitro-derived trans complex 4, while cisplatin measured logP = −2.05 [1]. The elevated lipophilicity of complex 2 correlates with its superior antiproliferative activity, although the authors note the relationship between logP, cellular platinum uptake, and cytotoxicity is not linear—suggesting that the 4-nitro ligand orientation additionally influences target engagement beyond passive membrane partitioning [1].

Lipophilicity Pharmacokinetics Drug Design

Regioselective Electrophilic Substitution: Differential Iodination Reactivity of 4-Nitro vs. 3-Nitro Isomer

Under identical superelectrophilic iodination conditions (ICl/Ag2SO4 in H2SO4), 1-methyl-3-nitropyrazole undergoes facile iodination to yield 4-iodo- and 4,5-diiodo-derivatives, whereas direct iodination of 1-methyl-4-nitropyrazole proceeds with markedly different reactivity [1]. This differential reactivity, confirmed by TLC, IR spectroscopy, and ¹H NMR, reflects the distinct electron-density distribution on the pyrazole ring imposed by the nitro group position [1]. The 4-nitro isomer positions the ring C-5 and C-3 carbons for alternative reactivity profiles compared to the 3-nitro isomer, providing a regiochemically predictable scaffold for sequential functionalization [2].

Electrophilic Substitution Regioselectivity Halogenation

Mutagenicity Profile: 1-Methyl-4-nitropyrazole vs. Nitroimidazole Reference Drugs

In the L-arabinose forward mutation assay of Salmonella typhimurium (strains BA13 and BA9), 1-methyl-4-nitropyrazole was classified as mutagenic, but its mutagenic potency was considerably lower than that of the two nitroimidazole reference drugs 1-methyl-5-nitroimidazole and metronidazole, tested under identical preincubation and liquid test conditions both with and without S9 microsomal activation [1]. Among seven pyrazole derivatives assessed, two compounds (pyrazole itself and 1-methyl-4-bromopyrazole) showed no mutagenic effect, while the remaining five—including 1-methyl-4-nitropyrazole—were mutagenic to varying degrees, always weaker than the nitroimidazole comparators [1]. This intermediate mutagenicity profile positions 1-methyl-4-nitropyrazole as a potentially safer synthetic intermediate for pharmaceutical applications compared to nitroimidazole-based building blocks, pending full in vivo genotoxicity evaluation [1].

Genotoxicity Safety Assessment Mutagenicity Screening

Optimal Application Scenarios for 1-Methyl-4-nitro-1H-pyrazole (CAS 3994-50-1) Based on Verified Differential Evidence


Melt-Cast Energetic Formulation Development Using 1-Methyl-4-nitropyrazole as a Low-Melting Precursor

The 92 °C melting point of 1-methyl-4-nitro-1H-pyrazole—72 °C lower than that of 4-nitropyrazole—enables its use as a melt-castable precursor for the synthesis of 1-methyl-3,4-dinitropyrazole (3,4-MDNP), a liquid monopropellant component [1]. In contrast to non-methylated nitropyrazoles that require high-temperature processing with attendant thermal decomposition risks, 1-methyl-4-nitro-1H-pyrazole can be melted and further nitrated under mild conditions, facilitating safe scale-up. This low melting point also permits its formulation as a melt-cast carrier to reduce the solidification temperature of composite energetic materials [1][2].

Synthesis of Trans-Platinum(II) Anticancer Complexes with Broad-Spectrum Cytotoxicity and Improved Selectivity

For medicinal inorganic chemistry groups developing next-generation platinum anticancer agents, 1-methyl-4-nitro-1H-pyrazole provides the only monomethyl-mononitropyrazole ligand scaffold that reliably forms both cis and trans Pt(II) complexes—the 3-nitro isomer fails altogether [3]. The resulting trans complex (complex 2) achieves 2.6- to 12-fold lower IC50 values than cisplatin across breast, ovarian, and lung cancer lines, with a selectivity index up to 11.7 (vs. ≤1.0 for cisplatin), directly attributable to the 4-nitro ligand positioning [3]. Procurement of high-purity 1-methyl-4-nitro-1H-pyrazole (≥98%) is therefore a prerequisite gate for this lead series [3].

Regioselective Synthesis of 5-Substituted Pyrazole Derivatives via Vicarious Nucleophilic Substitution (VNS)

The 4-nitro group in 1-methyl-4-nitro-1H-pyrazole activates the C-5 position for vicarious nucleophilic substitution of hydrogen, enabling direct C–H amination and functionalization without pre-halogenation [4]. EPR monitoring has confirmed the intermediacy of substrate radical anions during VNS reactions with 1,1,1-trimethylhydrazinium iodide and 4-amino-1,2,4-triazole in t-BuOK/DMSO, providing mechanistic validation for this synthetic strategy [4]. This contrasts with the 3-nitro isomer, which undergoes electrophilic iodination at different positions, making the 4-nitro isomer the substrate of choice for 5-aminated building blocks [5].

Pharmaceutical Intermediate with a Moderated Mutagenicity Risk Profile

Pharmaceutical process chemists evaluating nitroaromatic intermediates for genotoxic impurity control will note that 1-methyl-4-nitro-1H-pyrazole exhibits mutagenic potency considerably lower than nitroimidazole comparators (metronidazole, 1-methyl-5-nitroimidazole) in the S. typhimurium L-arabinose resistance assay [6]. While not non-mutagenic, its reduced potency relative to nitroimidazoles supports its selection as a synthetic intermediate where complete removal of residual nitro-containing impurities can be validated by analytical control (e.g., HPLC ≤ limit of toxicological concern) [6]. This profile is relevant for syntheses of APIs where the nitro group is reduced or substituted in a late-stage transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.